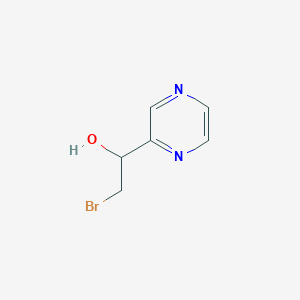
4-(Propan-2-yloxy)piperidine-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Propan-2-yloxy)piperidine-1-sulfonyl chloride is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a propan-2-yloxy group and a sulfonyl chloride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propan-2-yloxy)piperidine-1-sulfonyl chloride typically involves the reaction of piperidine with propan-2-ol and a sulfonyl chloride reagent. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the sulfonyl chloride group. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Propan-2-yloxy)piperidine-1-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Hydrolysis: This reaction can occur under acidic or basic conditions, with water acting as the nucleophile.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Sulfonic Acid: Formed by hydrolysis of the sulfonyl chloride group.
Applications De Recherche Scientifique
4-(Propan-2-yloxy)piperidine-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceutical Research: The compound is explored for its potential as a building block in the development of new drugs, particularly those targeting the central nervous system.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators due to its ability to form stable sulfonamide bonds with biological molecules.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(Propan-2-yloxy)piperidine-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form stable covalent bonds with various nucleophiles, which is the basis for its use in organic synthesis and pharmaceutical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine-1-sulfonyl chloride: A similar compound with a sulfonyl chloride group attached directly to the piperidine ring.
4-(Propan-2-yloxy)benzene-1-sulfonyl chloride: A compound with a similar structure but with a benzene ring instead of a piperidine ring.
Uniqueness
4-(Propan-2-yloxy)piperidine-1-sulfonyl chloride is unique due to the presence of both a piperidine ring and a propan-2-yloxy group. This combination of functional groups provides distinct reactivity and potential applications compared to other sulfonyl chloride derivatives. The piperidine ring imparts specific pharmacological properties, making it a valuable building block in drug discovery and development.
Propriétés
Formule moléculaire |
C8H16ClNO3S |
|---|---|
Poids moléculaire |
241.74 g/mol |
Nom IUPAC |
4-propan-2-yloxypiperidine-1-sulfonyl chloride |
InChI |
InChI=1S/C8H16ClNO3S/c1-7(2)13-8-3-5-10(6-4-8)14(9,11)12/h7-8H,3-6H2,1-2H3 |
Clé InChI |
JITYEYWJDKKWIU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1CCN(CC1)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


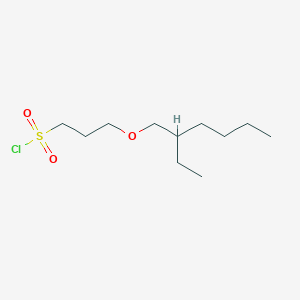
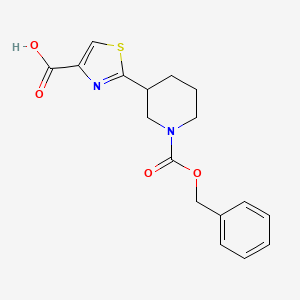
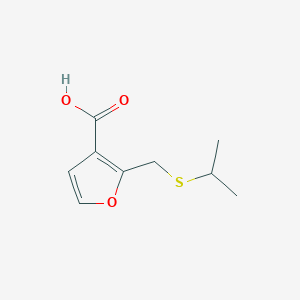


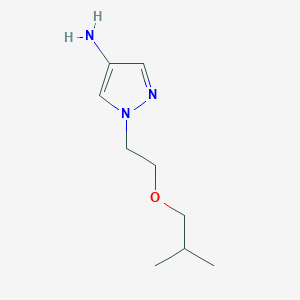

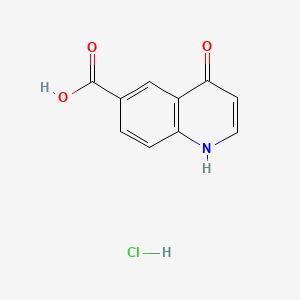

![3-[(1-methyl-2,3-dihydro-1H-indol-5-yl)amino]propane-1,2-diol](/img/structure/B13624721.png)



